N-Cbz-L-threonine methyl ester
Description
N-Cbz-L-threonine methyl ester (CAS: 25519-78-2) is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. The compound features a carbobenzyloxy (Cbz) group protecting the amino (-NH₂) moiety and a methyl ester shielding the carboxyl (-COOH) group, rendering it stable during synthetic processes. Its structural formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol (exact formula inferred from analogous compounds) . This derivative is critical for constructing peptide chains requiring threonine residues, particularly in contexts where its β-hydroxyl group contributes to hydrogen bonding or post-translational modifications. It is commercially available as a high-purity intermediate, with synonyms including Z-Thr-OMe and N-CARBOBENZOXY-L-THREONINE METHYL ESTER .
Properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9?,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-HCCKASOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-L-threonine methyl ester can be achieved through several methods. One efficient protocol involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications due to their cost-effectiveness and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of this ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of N-Cbz-L-threonine methyl ester typically involves protecting the amino group with the Cbz group and forming the methyl ester from L-threonine. This process can be achieved through various methods, including:
- Esterification : Reacting L-threonine with methanol in the presence of acid to form the methyl ester.
- Protection of Amino Group : Using benzyl chloroformate to introduce the Cbz group.
This compound serves as a versatile building block in peptide synthesis due to its ability to protect the amino group while allowing further functionalization of other reactive sites .
Applications in Peptide Synthesis
This compound is widely used in peptide synthesis due to its protective group characteristics. The Cbz group can be selectively removed under mild conditions, facilitating the formation of peptides without disrupting other functional groups. Notable applications include:
- Peptide Coupling : It is utilized as a coupling agent in reactions involving other protected amino acids, enabling the formation of longer peptide chains .
- Synthesis of Complex Peptides : The compound has been employed in synthesizing complex peptides and natural products, where precise control over functional groups is necessary .
Synthesis of Balgacyclamide B
In a study focused on the total synthesis of the cyanobactin natural product Balgacyclamide B, this compound was used as a key intermediate. The Cbz protecting group was removed under hydrogenation conditions, allowing for subsequent coupling reactions that led to the desired product in high yield (82%) .
Development of Thioglycoside Donors
Another application involved using this compound as a precursor in synthesizing l-lemonose thioglycoside donors. The compound facilitated crucial steps in the synthetic pathway that required specific amine protection strategies, showcasing its utility in complex organic syntheses .
Comparison with Related Compounds
To further illustrate its significance, here’s a comparison with other threonine derivatives:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-Boc-L-threonine | Boc protecting group | More stable under acidic conditions than Cbz |
| L-Threonine methyl ester | Methyl ester instead of benzyl | Simpler structure; less sterically hindered |
| N-Cbz-L-serine | Similar Cbz protection but with serine | Different side chain properties affecting reactivity |
| L-Threonine ethyl ester | Ethyl ester instead of benzyl | Different solubility and reactivity profile |
This compound stands out due to its specific combination of protective groups that allow for selective reactions while maintaining stability during synthetic processes. Its unique structure enables diverse applications in peptide chemistry compared to simpler esters or other protected amino acids .
Mechanism of Action
The mechanism of action of N-Cbz-L-threonine methyl ester involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
N-Cbz-L-threonine methyl ester belongs to the family of Cbz-protected amino acid esters. Key structural analogs include:
- N-Cbz-L-serine methyl ester : Differs by a hydroxymethyl (-CH₂OH) side chain instead of threonine’s β-hydroxyl (-CH(OH)CH₃) .
- N-Cbz-L-valine methyl ester : Features an isopropyl (-CH(CH₃)₂) side chain, lacking hydroxyl functionality .
- N-Cbz-L-aspartic acid methyl ester : Contains a second carboxyl group (esterified as methyl), enabling bifunctional reactivity .
These structural variations influence solubility, reactivity, and applications in peptide synthesis.
Comparative Analysis of Physicochemical Properties
Key Observations :
- Threonine’s β-hydroxyl group may enhance hydrophilicity compared to valine’s hydrophobic isopropyl side chain.
- Optical rotation data for serine methyl ester ([α] = -13.5°) reflects stereochemical differences .
Q & A
Basic: What are the critical steps in synthesizing N-Cbz-L-threonine methyl ester, and how are protecting groups managed?
Methodological Answer:
The synthesis involves sequential protection-deprotection steps. For example, in parabactin synthesis, N-Cbz-L-threonine is condensed with a spermidine derivative using coupling reagents (NHS/DCC). The Cbz (carbobenzoxy) group protects the amine, while methyl ester protects the carboxyl group. Deprotection is achieved via catalytic hydrogenation (Cbz) or hydrolysis (methyl ester). Critical steps include maintaining anhydrous conditions to avoid premature deprotection and monitoring reaction progress via TLC .
Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., methyl ester ~3.7 ppm, Cbz aromatic protons ~7.3 ppm).
- HPLC : Reverse-phase HPLC with UV detection (220–254 nm) assesses purity, using C18 columns and acetonitrile/water gradients.
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (e.g., C₁₃H₁₇NO₄ for this compound). Cross-referencing with CAS databases ensures accuracy .
Advanced: How can reaction conditions be optimized to maximize yield during this compound synthesis?
Methodological Answer:
Adopt Taguchi experimental design (orthogonal arrays) to test parameters:
- Catalyst type/concentration : Basic catalysts (e.g., KOH) at 1.0–1.5 wt% enhance esterification .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : 25–60°C balances reaction rate and side-product formation.
In one study, optimizing catalyst concentration increased methyl ester yield from 71% to 96.7% . Use ANOVA to rank parameter significance (e.g., catalyst > temperature > molar ratio) .
Advanced: How can researchers resolve low yields caused by racemization during coupling reactions?
Methodological Answer:
- Low-temperature coupling : Perform reactions at 0–4°C to minimize threonine’s β-hydroxyl group racemization.
- Coupling reagents : Use DCC/HOBt instead of NHS to reduce side reactions.
- Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. If racemization exceeds 5%, re-optimize solvent (e.g., switch from DCM to THF) .
Advanced: What experimental strategies address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Recrystallization : Purify using ethyl acetate/hexane (1:3) to remove diastereomers or byproducts.
- Cross-validation : Compare NMR data with NIST Chemistry WebBook entries or peer-reviewed spectral libraries.
- Thermal analysis : Differential scanning calorimetry (DSC) determines precise melting points, accounting for polymorphic variations .
Basic: Why is the Cbz group preferred over other protecting groups in this compound synthesis?
Methodological Answer:
- Stability : Cbz resists acidic/basic conditions but is selectively removed via hydrogenolysis.
- Compatibility : Does not interfere with methyl ester formation.
- Analytical ease : Aromatic protons in Cbz provide distinct NMR signals for reaction monitoring .
Advanced: How do solvent choice and reaction time influence stereochemical integrity in this compound synthesis?
Methodological Answer:
- Polar solvents : DMF or DMSO stabilize transition states but may prolong reaction time, increasing racemization risk.
- Short reaction times : Use microwave-assisted synthesis (30–60 min at 50°C) to accelerate coupling while preserving stereochemistry.
- Quenching : Immediate acidification (pH 3–4) post-reaction prevents epimerization .
Advanced: What methodologies quantify trace impurities (e.g., deprotected threonine) in this compound batches?
Methodological Answer:
- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) modes.
- Ion chromatography : Quantify free threonine via conductivity detection after hydrolyzing residual methyl ester.
- Limit of detection (LOD) : Validate methods per ICH guidelines (e.g., signal-to-noise ratio >3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
